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Compound of Interest

Compound Name: 6-lodo-1H-indol-4-amine

Cat. No.: B1343685

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
6-lodo-1H-indol-4-amine (CAS No. 885520-58-1). Due to the limited availability of directly
published experimental spectra for this specific molecule, this document presents a
combination of data reported for a closely related isomer and predicted values derived from
analogous compounds. This guide is intended to support research, drug development, and
scientific endeavors by providing detailed spectral information, experimental methodologies,
and a logical workflow for spectral analysis.

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for 6-lodo-1H-
indol-4-amine. These values are based on data from structurally similar compounds, including
4-iodo-1H-indol-6-amine, and general principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 6-lodo-1H-indol-4-amine
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.0-8.5 br s 1H N1-H
~7.1-73 m 1H H-2
~6.8-7.0 d 1H H-7
~6.6 - 6.8 t 1H H-3
~6.4 - 6.6 d 1H H-5
~35-45 brs 2H N4-H2

Predicted data is based on general indole and aniline chemical shifts.

Table 2: Predicted 13C NMR Spectral Data for 6-lodo-1H-indol-4-amine

Chemical Shift (8) ppm Assighment
~145 - 150 C-4
~135-140 C-7a
~125-130 C-3a

~120 - 125 C-2
~115-120 C-5

~110- 115 C-7

~100 - 105 C-3

~80 - 85 C-6

Predicted data is based on general indole and aniline chemical shifts.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 6-lodo-1H-indol-4-amine
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miz Interpretation

258 [M]* (Molecular lon)
131 [M-1]*

104 [M-I-HCN]*

Molecular weight of 6-lodo-1H-indol-4-amine is 258.06 g/mol .

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 6-lodo-1H-indol-4-amine

Wavenumber (cm~—2) Functional Group Vibration Mode
3400 - 3200 N-H (amine and indole) Stretching

3100 - 3000 C-H (aromatic) Stretching

1620 - 1580 N-H Bending

1500 - 1400 C=C (aromaitic) Stretching

1350 - 1250 C-N Stretching

~500 C-l Stretching

Predicted data based on typical vibrational frequencies for functional groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, MS, and IR
spectral data for organic compounds like 6-lodo-1H-indol-4-amine.

NMR Spectroscopy

A sample of 5-10 mg of the compound would be dissolved in a suitable deuterated solvent,
such as DMSO-ds or CDCls, in an NMR tube. *H and 3C NMR spectra would be recorded on a
spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in
parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
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Mass Spectrometry

Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization
(ESI) mass spectrometer. The sample, dissolved in a suitable solvent like methanol or
acetonitrile, is introduced into the ion source. The instrument would be scanned over a mass
range of m/z 50-500.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal, or
mixed with KBr to form a pellet. The spectrum is typically recorded in the range of 4000-400
cm™i.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized
chemical compound using various spectroscopic techniques.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

This guide provides a foundational understanding of the spectral characteristics of 6-lodo-1H-
indol-4-amine. For definitive structural confirmation, it is recommended to acquire
experimental spectra of a purified sample.

 To cite this document: BenchChem. [Spectral Data Analysis of 6-lodo-1H-indol-4-amine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1343685#spectral-data-for-6-iodo-1h-indol-4-amine-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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